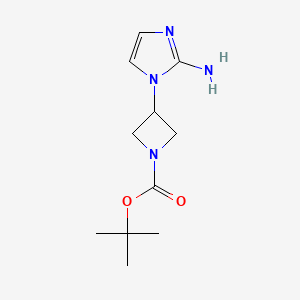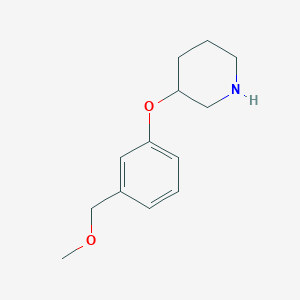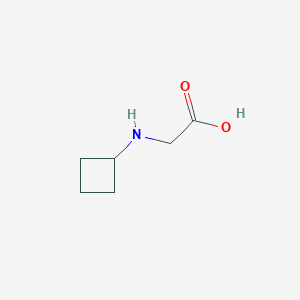
2-Cyclobutaneglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutaneglycine is a unique amino acid derivative characterized by a cyclobutane ring attached to the glycine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutaneglycine typically involves the [2+2] cycloaddition reaction, which is a well-established method for constructing cyclobutane rings . This reaction can be carried out under photochemical conditions or using metal catalysts to facilitate the formation of the four-membered ring structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the [2+2] cycloaddition reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobutaneglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert it into cyclobutanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclobutanone, cyclobutanol, and various substituted cyclobutane derivatives .
Aplicaciones Científicas De Investigación
2-Cyclobutaneglycine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Research explores its use in developing new pharmaceuticals with unique biological activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutaneglycine involves its interaction with specific molecular targets and pathways. The cyclobutane ring’s strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting enzymes or modulating receptor activity . Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutanone: A ketone derivative of cyclobutane.
Cyclobutanol: An alcohol derivative of cyclobutane.
Uniqueness: 2-Cyclobutaneglycine is unique due to its amino acid structure combined with a cyclobutane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other cyclobutane derivatives, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
4426-01-1 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-(cyclobutylamino)acetic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-7-5-2-1-3-5/h5,7H,1-4H2,(H,8,9) |
Clave InChI |
KQLGGQARRCMYGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




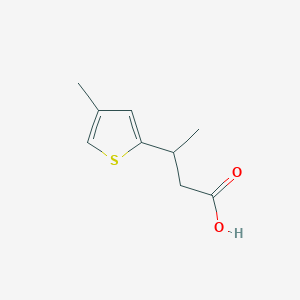
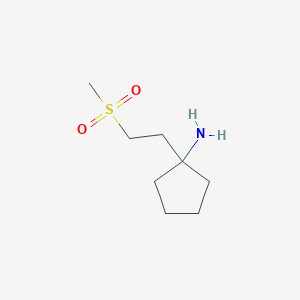

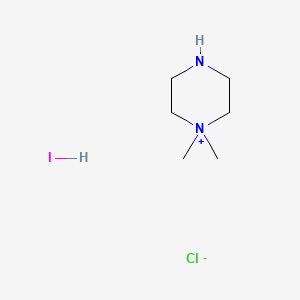

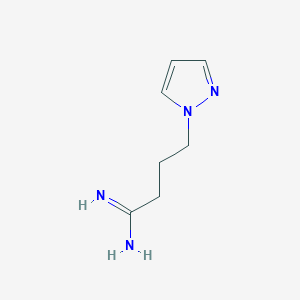
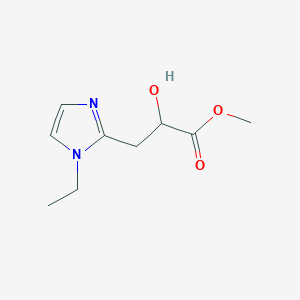
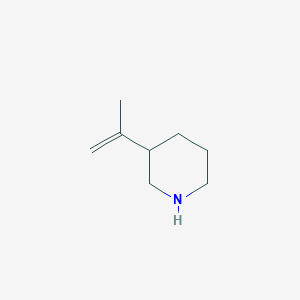
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

